molecular formula C17H20N2O2S B2979660 N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide CAS No. 896298-95-6

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

Cat. No. B2979660
CAS RN: 896298-95-6
M. Wt: 316.42
InChI Key: OWPUVIDDNQDTGB-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is a chemical compound that falls under the category of heterocyclic compounds. It has a unique chemical structure that has attracted the attention of researchers due to its potential applications in scientific research.

Scientific Research Applications

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has shown potential applications in scientific research. It has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells, indicating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation. Additionally, its antitumor activity makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide. One potential direction is the development of new drugs based on the compound for the treatment of pain and inflammation. Another potential direction is the development of new cancer therapies based on the compound's antitumor activity. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its solubility and bioavailability for use in lab experiments.

Synthesis Methods

The synthesis of N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide involves the reaction of 2-acetylthiophene with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to be efficient in producing high yields of the compound.

properties

IUPAC Name

N,4,5-trimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPUVIDDNQDTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4,5-trimethyl-2-(3-phenylpropanamido)thiophene-3-carboxamide

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